



Application Notes and Protocols: Stability of AZD-9574 in DMSO

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Compound of Interest		
Compound Name:	AZD-9574-acid	
Cat. No.:	B15586719	Get Quote

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These application notes provide a comprehensive guide to understanding and managing the stability of the PARP1 inhibitor, AZD-9574, when prepared in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

AZD-9574 is a potent, brain-penetrant, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] It is under investigation for the treatment of various solid tumors, particularly those with deficiencies in homologous recombination repair (HRR).[2] For in vitro and in vivo preclinical studies, AZD-9574 is commonly formulated in DMSO. Understanding the stability of these solutions is critical for accurate and reliable experimental outcomes.

Data Presentation: AZD-9574 Stability in DMSO

While specific quantitative data on the degradation kinetics of AZD-9574 in DMSO is not extensively published, stability can be inferred from recommended storage conditions provided by various suppliers and in research literature. The following table summarizes these recommendations for maintaining the integrity of AZD-9574 stock solutions in DMSO.



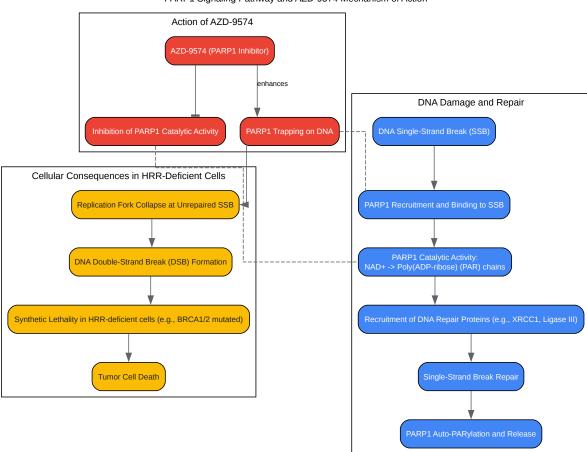
Storage Temperature	Recommended Duration	Notes
Ambient Temperature	Not explicitly defined; short- term handling acceptable.	One study stored 10 mmol/L stocks at ambient temperature, though duration was not specified.
-20°C	Up to 1 month	Recommended for short- to mid-term storage.
-80°C	Up to 1 year	Recommended for long-term storage to ensure maximum stability.

Note: It is consistently advised to use fresh, anhydrous DMSO for preparing solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller volumes for single-use applications.

Signaling Pathway of AZD-9574

AZD-9574 selectively inhibits PARP1, which plays a critical role in the repair of DNA single-strand breaks (SSBs). The diagram below illustrates the PARP1 signaling pathway and the mechanism of action for PARP inhibitors like AZD-9574.





PARP1 Signaling Pathway and AZD-9574 Mechanism of Action

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PARP1 signaling and AZD-9574 action.



Experimental Protocols

Objective: To prepare a high-concentration stock solution of AZD-9574 in DMSO for subsequent dilution in experimental assays.

Materials:

- AZD-9574 powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer

Procedure:

- Equilibrate the AZD-9574 powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of AZD-9574 powder using a calibrated analytical balance.
- Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
- Add the calculated volume of anhydrous DMSO to the vial containing the AZD-9574 powder.
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.
- Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Label the aliquots clearly with the compound name, concentration, date, and solvent.
- Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).



Objective: To determine the stability of AZD-9574 in a DMSO stock solution over time by monitoring its purity using High-Performance Liquid Chromatography (HPLC).

Materials:

- AZD-9574 in DMSO stock solution (prepared as in Protocol 1)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18 reverse-phase)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- HPLC vials

Procedure:

- Initial Analysis (Time 0):
 - \circ Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10-20 μ M) using the mobile phase or a compatible solvent.
 - Inject the diluted sample into the HPLC system.
 - Run the analysis using a validated method to separate AZD-9574 from potential degradation products.
 - Record the peak area and retention time of the AZD-9574 peak. This will serve as the baseline (100% purity).
- Stability Study:
 - Store the stock solution aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
 - At specified time points (e.g., 1, 3, 7, 14, 30 days), remove one aliquot from storage.

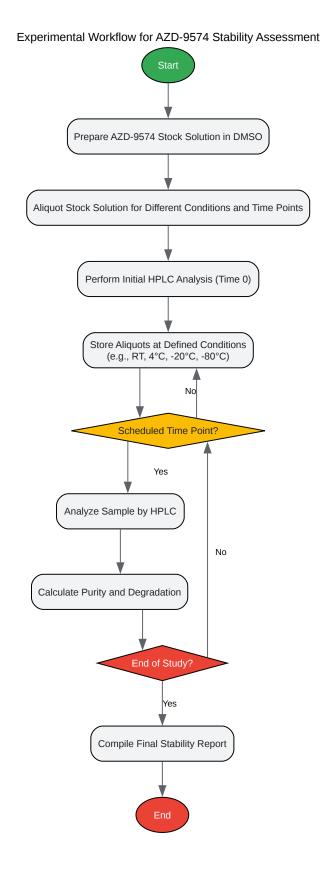


- Allow the aliquot to thaw completely and equilibrate to room temperature.
- Prepare and analyze the sample by HPLC as described in step 1.
- Data Analysis:
 - For each time point, calculate the purity of AZD-9574 by comparing the peak area of the main peak to the total peak area of all detected peaks.
 - Purity (%) = (Peak Area of AZD-9574 / Total Peak Area of all peaks) x 100
 - Compare the purity at each time point to the initial purity at Time 0 to determine the extent of degradation.
 - Summarize the results in a table.

Experimental Workflow Diagram

The following diagram outlines the logical flow for conducting a stability assessment of AZD-9574 in DMSO.





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Workflow for stability assessment.



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References

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